(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18050890
InChI: InChI=1S/C10H11NO4.C2HF3O2/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;3-2(4,5)1(6)7/h1-2,4,7H,3,5,11H2,(H,12,13);(H,6,7)/t7-;/m0./s1
SMILES:
Molecular Formula: C12H12F3NO6
Molecular Weight: 323.22 g/mol

(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid

CAS No.:

Cat. No.: VC18050890

Molecular Formula: C12H12F3NO6

Molecular Weight: 323.22 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid -

Specification

Molecular Formula C12H12F3NO6
Molecular Weight 323.22 g/mol
IUPAC Name (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C10H11NO4.C2HF3O2/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;3-2(4,5)1(6)7/h1-2,4,7H,3,5,11H2,(H,12,13);(H,6,7)/t7-;/m0./s1
Standard InChI Key ZMGNTCZEPHYRFP-FJXQXJEOSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.C(=O)(C(F)(F)F)O

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s backbone consists of a propanoic acid chain with an amino group at the second carbon (C2\text{C}_2) and a 1,3-dioxaindan-5-yl substituent at the third carbon (C3\text{C}_3). The trifluoroacetic acid component acts as a counterion, stabilizing the molecule through ionic interactions. The stereochemistry at C2\text{C}_2 is explicitly defined as the S-enantiomer, which influences its potential interactions with chiral biological targets.

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name(2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid; 2,2,2-trifluoroacetic acid
Molecular FormulaC12H12F3NO6\text{C}_{12}\text{H}_{12}\text{F}_{3}\text{NO}_{6}
Molecular Weight323.22 g/mol
Canonical SMILESC1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O\text{C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O}
InChI KeyZMGNTCZEPHYRFP-FJXQXJEOSA-N

Functional Group Analysis

The benzodioxol group (C7H5O2\text{C}_7\text{H}_5\text{O}_2) introduces aromaticity and electron-rich regions, potentially enabling π-π stacking interactions in biological systems. The amino and carboxylate groups facilitate zwitterionic behavior in aqueous solutions, a hallmark of amino acids . The trifluoroacetate ion (CF3COO\text{CF}_3\text{COO}^-) enhances solubility in polar solvents and aids in crystallization during purification.

Synthesis and Purification Techniques

Synthetic Pathways

The synthesis of this compound typically follows a multi-step protocol:

  • Alkylation: Introduction of the benzodioxol moiety to a propanoic acid precursor.

  • Acylation: Protection of the amino group using carbobenzyloxy (Cbz) or similar blocking agents.

  • Deprotection: Removal of protecting groups under acidic conditions (e.g., trifluoroacetic acid).

A representative procedure involves reacting a methoxytryptophan analog with trifluoroacetic acid in dichloromethane, followed by neutralization with lithium hydroxide and purification via column chromatography .

Table 2: Representative Synthesis Conditions

StepReagentsSolvent SystemYield
DeprotectionTrifluoroacetic acidDichloromethane70%
Neutralization0.5 N LiOHTHF/MeOH/H2_2O (7:1.3:4)-

Purification Strategies

Chromatography (normal-phase or reverse-phase) is employed to isolate the target compound, with trifluoroacetic acid often added to mobile phases to improve resolution. Crystallization from mixtures of dichloromethane and methanol yields high-purity material .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in nonpolar solvents like hexane. Aqueous solubility is pH-dependent, with improved dissolution under basic conditions due to deprotonation of the carboxylate group . Stability studies indicate decomposition above 200°C, with no significant degradation under ambient storage conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (N-H stretch).

  • NMR: 1H^1\text{H} NMR signals at δ 3.1–3.5 ppm (m, CH2_2), δ 4.2–4.5 ppm (d, CH-NH2_2), and δ 6.7–7.2 ppm (m, aromatic protons).

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
(S)-2-Amino-3-(benzo[d] dioxol-5-yl)propanoic acidC10H11NO4\text{C}_{10}\text{H}_{11}\text{NO}_{4}209.20Lacks trifluoroacetate counterion
(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoic acidC6H9N3O2\text{C}_{6}\text{H}_{9}\text{N}_{3}\text{O}_{2}155.15Heterocyclic imidazole group

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